O-Trideuteromethyl Codeine
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Overview
Description
O-Trideuteromethyl Codeine is a deuterated analog of codeine, where three hydrogen atoms in the methyl group attached to the oxygen atom are replaced with deuterium. This modification is often used in medicinal chemistry to study the pharmacokinetics and metabolic pathways of codeine, as deuterium can provide insights into the stability and behavior of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Trideuteromethyl Codeine typically involves the incorporation of a trideuteromethyl group into the codeine molecule. One common method is the use of deuterated methylating agents such as deuterated dimethyl sulfate or deuterated methyl iodide. The reaction is usually carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: O-Trideuteromethyl Codeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The trideuteromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
O-Trideuteromethyl Codeine has a wide range of applications in scientific research:
Chemistry: It is used to study reaction mechanisms and the effects of deuterium substitution on chemical reactivity.
Biology: The compound helps in understanding metabolic pathways and enzyme interactions.
Medicine: It is used in pharmacokinetic studies to investigate the stability and behavior of codeine in the body.
Industry: The compound is used in the development of new pharmaceuticals and in the optimization of drug formulations
Mechanism of Action
The mechanism of action of O-Trideuteromethyl Codeine is similar to that of codeine. It acts as an agonist at opioid receptors, particularly the mu-opioid receptors, which are involved in pain modulation and relief. The deuterium substitution can affect the metabolic stability and half-life of the compound, potentially leading to altered pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Codeine: The non-deuterated analog of O-Trideuteromethyl Codeine.
Morphine: Another opioid analgesic with a similar structure but different pharmacokinetic properties.
Oxycodone: A semi-synthetic opioid with a different substitution pattern on the morphinan skeleton.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and stability of the compound. This makes it a valuable tool in medicinal chemistry and pharmacokinetic studies .
Properties
Molecular Formula |
C18H21NO3 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(trideuteriomethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12+,13-,17-,18-/m0/s1/i2D3 |
InChI Key |
OROGSEYTTFOCAN-HVBCWZBPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Origin of Product |
United States |
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